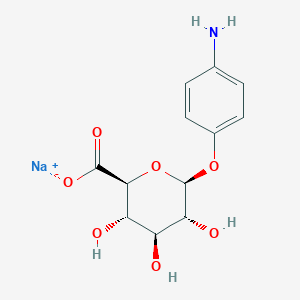

4-Aminophenyl beta-D-Glucuronide Sodium Salt

Description

BenchChem offers high-quality 4-Aminophenyl beta-D-Glucuronide Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl beta-D-Glucuronide Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H14NNaO7 |

|---|---|

Molecular Weight |

307.23 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C12H15NO7.Na/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18;/h1-4,7-10,12,14-16H,13H2,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 |

InChI Key |

YELMRTMGISJVTP-BLKPXHQLSA-M |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

4-Aminophenyl beta-D-Glucuronide sodium salt CAS 21080-66-0 properties

Technical Guide: 4-Aminophenyl -D-Glucuronide Sodium Salt

CAS 21080-66-0 | High-Fidelity Chromogenic Substrate & Prodrug Scaffold [1]

Part 1: Physicochemical Profile

The sodium salt form significantly enhances water solubility compared to the free acid, making it ideal for physiological buffers used in enzymatic assays.

Table 1: Core Chemical Specifications

| Property | Specification |

| CAS Number | 21080-66-0 |

| Chemical Name | 4-Aminophenyl |

| Molecular Formula | |

| Molecular Weight | 307.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Water: |

| pKa (Leaving Group) | ~5.48 (4-Aminophenol) |

| Storage Conditions | -20°C, Desiccated, Protect from light |

| Stability | Hygroscopic; susceptible to spontaneous hydrolysis in alkaline pH |

Part 2: Mechanistic Principles & Detection Logic

The utility of CAS 21080-66-0 relies on a two-step reaction sequence: enzymatic cleavage followed by chemical derivatization.[1] This separation of cleavage and detection allows for "stop-time" assays that are highly adaptable to high-throughput screening.[1]

Enzymatic Hydrolysis

11The Bratton-Marshall Reaction (Detection)

The released 4-aminophenol contains a primary aromatic amine.[1] Under acidic conditions, this amine reacts with sodium nitrite to form a diazonium salt.[1] This unstable intermediate couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, intensely colored azo dye (

Visualization of Reaction Pathway

Figure 1: Reaction pathway showing enzymatic hydrolysis of the substrate followed by the chemical derivatization (Bratton-Marshall) required for colorimetric detection.

Part 3: Critical Applications

Microbiological Diagnostics

The compound distinguishes Escherichia coli (GUS positive) from other coliforms.[1] While fluorogenic substrates (e.g., 4-MUG) are faster, 4-aminophenyl glucuronide is preferred when fluorescence interference (quenching) is present in the sample matrix, such as in soil or fecal analysis.[1]

Prodrug Development (ADEPT/GDEPT)

In Antibody-Directed Enzyme Prodrug Therapy (ADEPT), the 4-aminophenyl glucuronide structure serves as a model for "self-immolative" linkers.[1] The glucuronide masks the toxicity of a cytotoxic agent attached to the amine. Upon hydrolysis by GUS (often overexpressed in necrotic tumor zones), the linker collapses, releasing the active drug.[1]

Part 4: Validated Experimental Protocol

Method: Endpoint Colorimetric Assay for

Reagent Preparation

-

Assay Buffer: 50 mM Sodium Phosphate, pH 6.8.

-

Substrate Stock (10 mM): Dissolve 30.7 mg of CAS 21080-66-0 in 10 mL of deionized water. Note: Prepare fresh or store aliquots at -20°C.

-

Stop/Diazotization Solution: 0.1% (w/v) Sodium Nitrite in 1 M HCl.

-

Ammonium Sulfamate Solution: 0.5% (w/v) in water.

-

Coupling Reagent: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.[1]

Assay Workflow

-

Incubation: Mix 100

L of Enzyme Sample with 100 -

Termination & Diazotization: Add 100

L of Stop/Diazotization Solution . Mix and wait 3 minutes. The acid stops the enzyme; nitrite generates the diazonium ion. -

Removal of Excess Nitrite: Add 100

L of Ammonium Sulfamate Solution .[1] Mix and wait 2 minutes. Crucial step to prevent oxidation of the coupling reagent. -

Color Development: Add 100

L of Coupling Reagent .[1] Incubate at room temperature for 10 minutes. -

Quantification: Measure absorbance at 540–550 nm .

Data Analysis: Calculate activity using a standard curve generated with pure 4-aminophenol (CAS 123-30-8).[1]

Part 5: Handling, Stability & Troubleshooting[1]

Stability Profile

-

Solid State: Stable for >2 years at -20°C if protected from moisture.[1] The sodium salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Solution: Aqueous solutions are prone to oxidation (turning brown) upon prolonged exposure to air.[1] Use immediately or purge with nitrogen.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis or oxidation of substrate.[1] | Use fresh substrate stock; ensure pH is not >7.5 during storage.[1] |

| No Color Development | Failed diazotization or coupling. | Check shelf-life of NaNO2 (unstable) and NED reagents.[1] Ensure acid step is sufficient.[1] |

| Precipitation | Protein denaturation by acid.[1] | Centrifuge samples before reading absorbance.[1] |

References

-

Santa Cruz Biotechnology. 4-Aminophenyl beta-D-glucuronide Sodium Salt Properties and Specifications. [1][2][3]

-

National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 20598909, 4-Aminophenyl beta-D-glucuronide. [1]

-

Sigma-Aldrich.

-Glucuronidase using Colorimetric Substrates. -

Bratton, A. C., & Marshall, E. K. (1939).[1] A New Coupling Component for Sulfanilamide Determination.[1] Journal of Biological Chemistry.[1] (Foundational citation for the detection chemistry).

-

MedChemExpress. Biochemical Reagent Stability Guidelines.

Sources

Technical Guide: Optimizing Solubility and Stability of 4-Aminophenyl beta-D-Glucuronide

Topic: 4-Aminophenyl beta-D-Glucuronide Solubility in Water vs. Buffer Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]

Executive Summary

4-Aminophenyl beta-D-glucuronide (CAS 21080-66-0) is a critical chromogenic and fluorogenic substrate used primarily for the detection of

Core Recommendation: For immediate use, aqueous dissolution is viable.[2] However, for reproducible enzymatic kinetics and long-term stock storage, DMSO stocks diluted into neutral buffers (pH 7.0–7.5) are superior to unbuffered water.[1][2] This prevents pH drift-induced precipitation and spontaneous hydrolysis.[1][2]

Physicochemical Profile & Ionization Logic

To master the solubility of this compound, one must understand its zwitterionic potential.[2] The molecule consists of a hydrophilic glucuronic acid moiety and a hydrophobic aniline ring.[2]

-

Structure: Aniline (hydrophobic/basic) linked via a

-glycosidic bond to Glucuronic Acid (hydrophilic/acidic).[2] -

Critical pKa Values (Estimated):

The Solubility Mechanism

The solubility is dictated by the ionization state of these two functional groups relative to the solvent pH.[2]

-

Acidic Environment (pH < 3.0): The amine is protonated (-NH

) and the carboxyl is protonated (-COOH).[2] The molecule is cationic.[2] -

Isoelectric/Zwitterionic Zone (pH 3.0 – 5.0): The carboxyl deprotonates (-COO

) while the amine remains protonated (-NH -

Basic/Neutral Environment (pH > 6.0): The carboxyl is ionized (-COO

) and the amine is neutral (-NH

Implication: Unbuffered water often equilibrates to pH 5.0–5.5 due to atmospheric CO

Solubility Profile: Water vs. Buffer[2]

The following table summarizes the behavior of 4-Aminophenyl beta-D-glucuronide in different solvent systems.

| Solvent System | Solubility Limit (Est.) | Stability Profile | Recommendation |

| Water (ddH | High (~50 mg/mL)* | Moderate/Low. Susceptible to pH drift and autoxidation (browning).[1][2] | Use only for immediate, single-day experiments. |

| Phosphate Buffer (pH 7.2) | High (>50 mg/mL) | High. Maintains anionic state (-COO | Preferred for working solutions in enzymatic assays.[2] |

| Acetate Buffer (pH 5.0) | Moderate | Risk. Proximity to isoelectric point may reduce max solubility.[2] | Avoid unless assay specifically requires acidic conditions.[2] |

| DMSO (Anhydrous) | Very High (>100 mM) | Excellent. Prevents hydrolysis and oxidation during storage.[2] | Mandatory for frozen stock solutions (-20°C).[2] |

*Note: Solubility limits are estimates based on structural analogs (e.g., 4-aminophenyl glucoside) and the hydrophilic nature of the glucuronide moiety.[1][2]

Visualization: Ionization & Workflow

The following diagram illustrates the pH-dependent ionization states and the recommended dissolution workflow to ensure maximum stability.

Caption: pH-dependent ionization states (left) and the optimal dissolution workflow (right) to avoid the zwitterionic precipitation zone.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this protocol for long-term storage.

-

Weighing: Weigh 28.5 mg of 4-Aminophenyl beta-D-glucuronide.

-

Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Why DMSO? It prevents hydrolysis (which requires water) and slows oxidation of the amino group.[2]

-

-

Mixing: Vortex until completely dissolved. The solution should be clear and colorless to pale yellow.[2]

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C .

Protocol B: Preparation of Working Solution (1 mM)

Use this protocol for immediate assay use.

-

Buffer Prep: Prepare 50 mM Potassium Phosphate Buffer, pH 7.2.

-

Validation: Verify pH is between 7.0 and 7.4.[2]

-

-

Dilution: Thaw the DMSO stock. Add 10

L of Stock to 990 -

Observation: Vortex immediately. Check for turbidity.[2]

-

Troubleshooting: If turbidity appears, the buffer concentration may be too high (salting out) or pH too low.[2] Warm to 37°C if necessary.

-

-

Usage: Use within 4 hours. Keep on ice and protected from light.[2]

Troubleshooting & Stability Mechanisms

Issue 1: Solution turns brown/pink.

-

Cause: Oxidation of the aniline (-NH

) group to form azo/imino compounds.[2] -

Prevention: The aniline group is electron-rich and prone to oxidation by atmospheric oxygen and light.[1][2] Always use amber tubes and degassed buffers if possible.[2] Add antioxidants (e.g., 1 mM DTT) only if they do not interfere with the enzyme.[2]

Issue 2: Spontaneous Hydrolysis.

-

Cause: The glycosidic bond is susceptible to acid-catalyzed hydrolysis.[1][2]

-

Prevention: Never store the compound in acidic buffers (pH < 5.[2]0) for extended periods. The glucuronide bond is most stable at neutral pH.[2]

Issue 3: High Background Signal in Assays.

-

Cause: Free 4-aminophenol (impurity or hydrolysis product) reacting before the enzyme is added.[2]

-

Validation: Run a "No-Enzyme Control" (Buffer + Substrate).[2] If absorbance is high, the substrate has degraded.[2]

References

-

PubChem. 4-Aminophenyl beta-D-glucuronide Compound Summary (CID 20598909).[1][2] National Library of Medicine.[2] [Link][2]

-

Royal Society of Chemistry. Detection of beta-glucuronidase activity using phenyl glucuronide derivatives.[2] Analytical Methods, 2025. [Link]

Sources

- 1. Aminophenyl [chemsynlab.com]

- 2. 4-Aminophenyl b-D-glucuronide | C12H15NO7 | CID 20598909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-Aminophenyl β-D-Glucuronide | CAS 21080-66-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Stability of glufosfamide in phosphate buffers and in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between 4-nitrophenyl and 4-aminophenyl glucuronide

This guide details the technical, mechanistic, and application-specific differences between 4-Nitrophenyl

Mechanistic Divergence in -Glucuronidase Assays

Executive Summary

The choice between 4-Nitrophenyl glucuronide (PNPG) and 4-Aminophenyl glucuronide (PAPG) is dictated by the detection modality and the required sensitivity.

-

PNPG (The Optical Standard): Relies on the chromogenic release of 4-nitrophenol. It is robust, inexpensive, and ideal for high-throughput screening where optical clarity is available.

-

PAPG (The Electrochemical Specialist): Relies on the release of 4-aminophenol, a highly electroactive species. It is superior for opaque samples (e.g., blood, soil) or when ultra-high sensitivity (amperometric detection) is required. Mechanistically, it is a "harder" substrate for the enzyme to cleave due to electronic effects.

Chemical Fundamentals & Electronic Effects

The core difference lies in the electronic nature of the aglycone substituent (the leaving group). This dictates both the reaction kinetics and the detection method.

Electronic Influence on Hydrolysis

-glucuronidase hydrolyzes the glycosidic bond via an acid-base mechanism. The rate of this reaction is heavily influenced by the leaving group ability of the aglycone.| Feature | 4-Nitrophenyl (PNPG) | 4-Aminophenyl (PAPG) |

| Substituent Group | Nitro ( | Amino ( |

| Electronic Effect | Electron-Withdrawing (Inductive & Resonance) | Electron-Donating (Resonance) |

| Leaving Group pKa | ~7.15 (4-Nitrophenol) | ~10.30 (4-Aminophenol) |

| Bond Stability | Labile (Faster Hydrolysis) | Stable (Slower Hydrolysis) |

| Implication | The enzyme cleaves PNPG more typically/rapidly because the resulting phenolate is stabilized by the nitro group. | PAPG is a "poorer" substrate. The high pKa of the leaving group means the protonation step is more critical, often altering the pH optimum. |

Technical Insight: The electron-withdrawing nitro group stabilizes the negative charge on the phenolate oxygen upon cleavage. Conversely, the electron-donating amino group destabilizes the phenolate, making the glycosidic bond stronger and the hydrolysis rate theoretically slower (

may be lower, orhigher, depending on the specific GUS isoenzyme).

Mechanistic Workflows (Diagrams)

The following Graphviz diagrams illustrate the divergent workflows for these two substrates.

PNPG: The "Stop-and-Read" Optical Pathway

PNPG assays typically require a pH shift. The enzymatic reaction occurs at neutral/acidic pH (enzyme optimum), but the signal (yellow color) is only maximal at alkaline pH where the phenol is deprotonated.

Caption: PNPG requires a terminal alkalinization step to maximize the molar extinction coefficient of the 4-nitrophenol product.

PAPG: The Real-Time Electrochemical Pathway

PAPG allows for continuous monitoring without a pH shift, provided an electrode is present. The product, 4-aminophenol (PAP), can be oxidized at a carbon electrode.

Caption: PAPG enables real-time amperometric detection. The 4-aminophenol is oxidized to p-quinone imine at the electrode surface.

Detailed Experimental Protocols

Protocol A: Standard Optical Assay (PNPG)

Best for: Routine quantification of GUS activity (e.g., E. coli lysates).

-

Preparation: Prepare 10 mM PNPG in 50 mM phosphate buffer (pH 7.0).

-

Reaction: Add 10 µL enzyme sample to 90 µL substrate solution.

-

Incubation: Incubate at 37°C for 15–30 minutes.

-

Termination: Add 100 µL of 0.2 M Glycine-NaOH (pH 10.4) or 1 M

.-

Why? The pKa of 4-nitrophenol is 7.15. At pH 7.0, only ~40% is in the yellow phenolate form. At pH 10.4, >99% is ionized, maximizing sensitivity (

).

-

-

Measurement: Read Absorbance at 405 nm.

Protocol B: Electrochemical Assay (PAPG)

Best for: Turbid samples (blood, milk) or microfluidic sensors.

-

System Setup: Use a Screen-Printed Carbon Electrode (SPCE) connected to a potentiostat.

-

Preparation: Prepare 5 mM PAPG in 50 mM phosphate buffer (pH 7.0). Note: Degas buffer to prevent background oxidation.

-

Reaction: Mix enzyme and substrate directly on the electrode or in the cell.

-

Detection (Amperometry): Apply a potential of +0.30 V vs. Ag/AgCl.

-

Quantification: Measure the steady-state current (nA/µA), which is directly proportional to the rate of PAP production.

Comparative Data Summary

| Parameter | 4-Nitrophenyl Glucuronide (PNPG) | 4-Aminophenyl Glucuronide (PAPG) |

| Detection Mode | Optical (Absorbance 405 nm) | Electrochemical (Amperometry/Voltammetry) |

| Sensitivity | Moderate ( | High (nM range possible) |

| Sample Compatibility | Clear buffers only (Color interference) | Opaque/Turbid samples (Blood, Soil) |

| Reaction Stop? | Required (Alkaline stop) | Not Required (Real-time) |

| Cost | Low | High (Specialized reagent) |

| Stability | High (Solid), Hydrolyzes slowly in water | Oxidation sensitive (Keep dark/inert) |

References

-

Mechanism of Glucuronidase Hydrolysis

-

Electrochemical Detection of Bacteria

- Substrate Properties & Applications Title: 4-Nitrophenyl-β-D-glucuronide Product Inform

-

Comparison of Leaving Group Acidity

- Title: 4-Bromophenol vs 4-aminophenol pKa in w

- Source: Chemistry Stack Exchange.

-

URL:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]

- 6. data.biotage.co.jp [data.biotage.co.jp]

- 7. kurabiotech.com [kurabiotech.com]

- 8. PlumX [plu.mx]

- 9. pubs.acs.org [pubs.acs.org]

Redox Dynamics and Nephrotoxic Bioactivation of 4-Aminophenol Following Glucuronide Hydrolysis

Executive Summary

This technical guide analyzes the physicochemical and biological trajectory of 4-aminophenol (4-AP) specifically upon its release from 4-aminophenyl-

Metabolic Context: The Glucuronide Trojan Horse

4-Aminophenol is a potent nephrotoxicant and the primary hydrolytic metabolite of acetaminophen (paracetamol). In the liver, acetaminophen is largely conjugated to glucuronic acid to facilitate excretion. However, this conjugation acts as a "Trojan horse" mechanism for renal toxicity.

The conjugate, 4-acetamidophenyl glucuronide (and to a lesser extent 4-aminophenyl glucuronide directly), is transported to the kidney. Here, it accumulates in the proximal tubules, where high concentrations of the enzyme

Pathway Visualization

The following diagram illustrates the transport, enzymatic release, and subsequent bioactivation pathway.

Figure 1: The metabolic route of 4-aminophenol from hepatic conjugation to renal bioactivation.

Enzymatic Release Mechanism

The transition from an inert conjugate to a toxicant is governed by

Reaction Stoichiometry:

-

Kinetics: The reaction follows Michaelis-Menten kinetics. The release rate is pH-dependent, with optimal activity typically between pH 6.0 and 7.0 (e.g., E. coli derived) or pH 4.5–5.0 (lysosomal/mammalian), matching the acidic microenvironment of renal lysosomes.

-

Inhibition: The reaction is competitively inhibited by Saccharolactone (1,4-saccharolactone), a transition state analogue. This inhibitor is the gold standard control to verify that redox signals are indeed generated by enzymatic release rather than background autohydrolysis.

Redox Chemistry of Released 4-Aminophenol

Once released, 4-AP exhibits distinct electrochemical properties that differentiate it from its glucuronide precursor. The glucuronide moiety blocks the phenolic oxygen, rendering the conjugate electro-inactive at low potentials. Free 4-AP, however, undergoes a reversible or quasi-reversible oxidation.

Oxidation Mechanism

The core redox event is the oxidation of 4-aminophenol (4-AP) to 1,4-benzoquinone imine (4-QI) . This is a 2-electron, 2-proton (2e⁻/2H⁺) transfer process.

-

Step 1: Loss of one electron and one proton to form the 4-aminophenoxy radical (cation radical intermediate).

-

Step 2: Loss of a second electron and proton to form the neutral 1,4-benzoquinone imine .

Electrochemical Profile

In cyclic voltammetry (CV) at a carbon electrode (e.g., Glassy Carbon) in phosphate buffer (pH 7.0):

-

Anodic Peak (

): ~ +0.15 V to +0.30 V (vs. Ag/AgCl). Represents oxidation to quinone imine.[1][2][3][4] -

Cathodic Peak (

): ~ +0.05 V to -0.10 V. Represents reduction back to 4-aminophenol. -

pH Drift: The peak potentials shift negatively by approximately 59 mV/pH unit, confirming the involvement of an equal number of protons and electrons (Nernstian behavior).

Instability and Hydrolysis

The formed 1,4-benzoquinone imine is an electrophile and is unstable in aqueous solution. It can undergo hydrolysis to form p-benzoquinone (PBQ) , releasing ammonia:

Figure 2: The 2-electron oxidation pathway of 4-aminophenol and subsequent hydrolysis.

Biological Implications: Nephrotoxicity

The redox properties described above are the direct cause of 4-AP's toxicity.

-

Glutathione Depletion: The electrophilic 1,4-benzoquinone imine reacts rapidly with the sulfhydryl (-SH) group of glutathione (GSH), forming conjugates (e.g., 4-amino-3-S-glutathionylphenol).

-

Protein Arylation: Once GSH is depleted, the quinone imine binds covalently to cysteine residues on critical renal proteins, leading to mitochondrial dysfunction and cell death (proximal tubular necrosis).

-

Redox Cycling: The glutathione conjugate itself can undergo redox cycling, generating superoxide anions (

) and hydroxyl radicals (

Experimental Protocol: Electrochemical Detection of Release

This protocol describes how to measure the release of 4-AP from its glucuronide using cyclic voltammetry. This system validates the enzymatic activity and the redox signature of the released drug.

Materials

-

Substrate: 4-Aminophenyl-

-D-glucuronide. -

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia or E. coli). -

Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0.[5]

-

Electrode: Glassy Carbon Electrode (GCE) (Working), Pt wire (Counter), Ag/AgCl (Reference).

-

Inhibitor: Saccharolactone (for negative control).

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Preparation | Polish GCE with 0.05 | Ensures a clean surface for electron transfer; removes oxides. |

| 2. Baseline Scan | Run CV on 1 mM 4-Aminophenyl-glucuronide in PBS (Scan: -0.2V to +0.6V). | Expectation: No redox peaks. The glucuronide blocks oxidation. |

| 3. Enzyme Incubation | Add | Allows hydrolysis to occur.[4][6][7] |

| 4. Detection Scan | Run CV again (-0.2V to +0.6V) at 100 mV/s. | Expectation: Appearance of anodic peak at ~+0.25V and cathodic peak at ~+0.05V. |

| 5. Validation | Add Saccharolactone (1 mM) to a fresh mixture and repeat Step 3-4. | Expectation: Signal suppression. Confirms signal is enzyme-dependent. |

Quantitative Data Summary

| Parameter | Value / Characteristic | Notes |

| Standard Potential ( | ~ +0.25 V vs. SHE | pH dependent (-59 mV/pH). |

| Electron Transfer ( | 2 | 2 electrons, 2 protons. |

| Diffusion Coefficient ( | Typical for small aromatic amines in aqueous media. | |

| Detection Limit (LOD) | 10 - 50 nM | Using Differential Pulse Voltammetry (DPV) on modified electrodes. |

| Toxicity Threshold | > 0.5 mM (in vitro renal slices) | Causes significant LDH leakage and GSH depletion.[8] |

References

-

Electrochemical Mechanism of 4-Aminophenol

-

Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.[4]

-

-

Nephrotoxicity of Acetaminophen Metabolites

-

Enzymatic Hydrolysis for Detection

-

Electrochemical Sensors for 4-AP

-

Chemical Properties and Safety

Sources

- 1. Gluon's lab: 4-Aminophenol via hydrolysis of paracetamol [agedspoonchemistry.blogspot.com]

- 2. webqc.org [webqc.org]

- 3. researchgate.net [researchgate.net]

- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 5. jebe.samipubco.com [jebe.samipubco.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. covachem.com [covachem.com]

- 8. "A Mechanistic Study in the Nephrotoxicity of p-Aminophenol" by R. Christopher Harmon [mds.marshall.edu]

- 9. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nephrotoxicity of 4-aminophenol glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pure.york.ac.uk [pure.york.ac.uk]

- 13. Significant enhancement in the electrochemical determination of 4-aminophenol from nanoporous gold by decorating with a Pd@CeO2 composite film - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. chemcess.com [chemcess.com]

Methodological & Application

Application Note: A Robust Protocol for the Electrochemical Detection of E. coli Based on β-Galactosidase Activity using p-Aminophenyl-β-D-galactopyranoside (PAPG)

Abstract

This application note provides a comprehensive and detailed protocol for the sensitive and selective detection of Escherichia coli (E. coli) using an electrochemical method. The protocol leverages the enzymatic activity of β-galactosidase, an enzyme inherently present in E. coli, to hydrolyze the substrate p-aminophenyl-β-D-galactopyranoside (PAPG). This enzymatic reaction yields an electroactive product, p-aminophenol (PAP), which is subsequently quantified using standard electrochemical techniques such as cyclic voltammetry or differential pulse voltammetry. The resulting electrochemical signal is directly proportional to the concentration of viable E. coli in the sample. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and rapid method for bacterial detection.

Introduction: The Principle of Detection

The detection of pathogenic bacteria is a critical task in clinical diagnostics, food safety, and environmental monitoring.[1][2] Traditional methods like plate counting and polymerase chain reaction (PCR) are often time-consuming and require specialized laboratory equipment.[1][2] Electrochemical biosensors offer a compelling alternative, providing rapid, cost-effective, and portable solutions for pathogen detection.[3][4]

This protocol is centered around the enzymatic activity of β-galactosidase (β-gal), a key enzyme in the lactose metabolism of E. coli.[5][6] The core of this method lies in the introduction of a specific substrate, p-aminophenyl-β-D-galactopyranoside (PAPG), which is not electroactive itself. In the presence of β-galactosidase from E. coli, PAPG is hydrolyzed into galactose and p-aminophenol (PAP), an electrochemically active molecule.[7][8][9]

The generated PAP can be readily oxidized at an electrode surface, producing a measurable electrical current. The magnitude of this current is directly proportional to the concentration of PAP, which in turn correlates with the amount of β-galactosidase and, consequently, the number of viable E. coli cells in the sample.[7][8] This relationship forms the basis of a quantitative assay for E. coli detection.

To enhance the sensitivity and specificity of this assay, engineered bacteriophages (phages) can be employed.[7][8] These phages are specifically designed to infect E. coli and carry a gene encoding for β-galactosidase. Upon infection, the phages trigger the overexpression of the enzyme within the bacterial host, significantly amplifying the signal and lowering the detection limit.[7][8][10]

Signaling Pathway and Experimental Workflow

The overall process, from sample introduction to signal detection, follows a logical sequence of events. The following diagrams illustrate the core enzymatic reaction and the experimental workflow.

Enzymatic Reaction Mechanism

Caption: Enzymatic hydrolysis of PAPG by β-galactosidase.

Experimental Workflow

Caption: Step-by-step experimental workflow for E. coli detection.

Materials and Reagents

This section details the necessary equipment and reagents for the successful execution of the protocol.

| Category | Item | Supplier & Catalog No. (Example) | Purpose |

| Instrumentation | Potentiostat/Galvanostat | CH Instruments, Inc. (e.g., CHI660E Series) | Electrochemical measurements |

| Screen-Printed Electrodes (e.g., Carbon or Gold) | Pine Research Instrumentation or equivalent | Working, counter, and reference electrodes | |

| Micropipettes (various volumes) | Gilson, Eppendorf, or equivalent | Precise liquid handling | |

| Incubator | VWR, Thermo Fisher Scientific | Controlled temperature for bacterial growth and enzymatic reaction | |

| Centrifuge | Beckman Coulter, Eppendorf | Pelletizing bacterial cells | |

| Reagents | p-Aminophenyl-β-D-galactopyranoside (PAPG) | Sigma-Aldrich (A9651) | Enzyme substrate |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco, Thermo Fisher Scientific | Buffer for sample dilution and washing | |

| Luria-Bertani (LB) Broth | Difco, BD Biosciences | Bacterial growth medium | |

| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich (I6758) | Inducer for β-galactosidase expression | |

| E. coli strain (e.g., K-12) | ATCC (e.g., 25922) | Positive control | |

| Engineered Bacteriophages (Optional) | Custom synthesis or academic collaborator | Signal amplification | |

| Cell Lysis Buffer (e.g., containing lysozyme) | Commercially available or lab-prepared | Release of intracellular enzymes |

Detailed Experimental Protocol

This protocol is a guideline and may require optimization based on the specific experimental setup and sample matrix.

Preparation of Reagents

-

PAPG Stock Solution (100 mM): Dissolve the appropriate amount of PAPG in sterile deionized water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

PBS (1X, pH 7.4): Prepare according to standard laboratory protocols or use a pre-made solution.

-

IPTG Stock Solution (1 M): Dissolve IPTG in sterile deionized water and filter-sterilize. Store at -20°C.

E. coli Culture and Sample Preparation

-

Inoculate a single colony of E. coli into 5 mL of LB broth.

-

Incubate overnight at 37°C with shaking (200 rpm).

-

The next day, dilute the overnight culture 1:100 in fresh LB broth.

-

To induce β-galactosidase expression, add IPTG to a final concentration of 1 mM.[9]

-

Incubate at 37°C with shaking until the culture reaches the desired optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Prepare serial dilutions of the E. coli culture in sterile PBS to create a range of concentrations for calibration.

Enzymatic Reaction

-

Take a defined volume (e.g., 100 µL) of each E. coli dilution.

-

(Optional) Cell Lysis: To access intracellular β-galactosidase, the cells can be lysed. This can be achieved through chemical lysis (using a lysis buffer) or physical methods. For whole-cell assays, this step can be omitted, as some substrates can be transported into the cell.[11] The co-expression of lactose permease (LacY) can facilitate the import of PAPG.[11]

-

Add PAPG stock solution to each sample to a final concentration of 1-5 mM.[9]

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time can be optimized to achieve the desired signal intensity.

Electrochemical Measurement

-

Pipette a drop (e.g., 50 µL) of the reaction mixture onto the surface of the screen-printed electrode, ensuring all three electrodes are covered.

-

Perform the electrochemical measurement using a potentiostat. The choice of technique will influence the sensitivity and speed of the measurement.

-

Cyclic Voltammetry (CV): Scan the potential from a starting potential (e.g., -0.2 V) to a switching potential (e.g., +0.6 V) and back at a scan rate of 50-100 mV/s. The oxidation peak of PAP typically appears between +0.1 V and +0.4 V versus Ag/AgCl, depending on the pH and electrode material.[12][13]

-

Differential Pulse Voltammetry (DPV): This technique can offer higher sensitivity than CV. Typical parameters include a potential range from -0.1 V to +0.5 V, a pulse amplitude of 50 mV, and a pulse width of 50 ms.

-

-

Record the peak oxidation current for each sample.

Data Analysis and Interpretation

The primary output of the electrochemical measurement is the peak oxidation current of p-aminophenol.

-

Background Subtraction: Measure the electrochemical response of a blank sample (containing all reagents except E. coli) and subtract this background signal from the signals of the E. coli-containing samples.

-

Calibration Curve: Plot the background-subtracted peak oxidation current as a function of the E. coli concentration (in CFU/mL, determined by plate counting).

-

Linear Range and Limit of Detection (LOD): Determine the linear range of the assay from the calibration curve. The LOD can be calculated as the concentration corresponding to the mean signal of the blank plus three times the standard deviation of the blank.

-

Sample Analysis: The concentration of E. coli in an unknown sample can be determined by measuring its peak oxidation current and interpolating the value from the calibration curve.

| Parameter | Typical Range/Value | Notes |

| PAPG Concentration | 1 - 5 mM | Higher concentrations may lead to substrate inhibition.[9] |

| Incubation Time | 30 - 120 minutes | Longer times can increase signal but may also increase background. |

| Incubation Temperature | 37°C | Optimal for E. coli β-galactosidase activity. |

| Electrochemical Technique | CV or DPV | DPV generally offers higher sensitivity.[14] |

| Potential Range (vs. Ag/AgCl) | -0.2 V to +0.6 V | Should encompass the oxidation potential of PAP.[12] |

Troubleshooting and Considerations

-

High Background Signal: This can be caused by the auto-hydrolysis of PAPG or the presence of interfering electroactive species in the sample. Ensure the PAPG solution is fresh and stored properly. Running appropriate blank controls is crucial.

-

Low Signal: Insufficient incubation time, low enzyme activity, or inefficient cell lysis can lead to low signals. Optimize these parameters for your specific E. coli strain and experimental conditions. The use of engineered phages can significantly boost the signal.[7][8]

-

Electrode Fouling: The electrochemical oxidation of p-aminophenol can sometimes lead to the formation of polymeric films on the electrode surface, which can passivate the electrode and reduce signal reproducibility.[13] It is recommended to use disposable screen-printed electrodes for each measurement.

-

Matrix Effects: When analyzing complex samples like food homogenates or clinical specimens, other components in the matrix may interfere with the assay. Sample pre-treatment steps such as filtration or dilution may be necessary.

Conclusion

The electrochemical detection of E. coli using PAPG as a substrate offers a rapid, sensitive, and cost-effective alternative to traditional microbiological methods. The protocol outlined in this application note provides a solid foundation for researchers to implement this technique in their laboratories. By understanding the underlying principles and carefully optimizing the experimental parameters, this method can be a powerful tool for a wide range of applications requiring the detection of E. coli.

References

-

Electrochemical Detection of Escherichia coli from Aqueous Samples Using Engineered Phages - PubMed. (2017, February 7). Retrieved from [Link]

-

Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2012, December 29). Retrieved from [Link]

-

Electrochemical Detection of Escherichia coli from Aqueous Samples Using Engineered Phages | Analytical Chemistry. (2017, January 11). ACS Publications. Retrieved from [Link]

-

Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism - PMC. (n.d.). Retrieved from [Link]

-

Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism - Frontiers. (2019, June 11). Retrieved from [Link]

-

Rapid detection of Escherichia coli by electrochemical assay of β-D-galactosidase with p-aminophenyl-β-D-galactopyranoside as substrate - IEEE Xplore. (2002, December 15). Retrieved from [Link]

-

Enhanced Electrochemical Measurement of β-galactosidase Activity in Whole Cells by Coexpression of Lactose Permease, LacY - Taylor & Francis. (2022, October 27). Retrieved from [Link]

-

Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays - MDPI. (2022, September 16). Retrieved from [Link]

-

Phage based electrochemical detection of Escherichia coli in drinking water using affinity reporter probes - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

-

Electrochemical Nanoparticle-Enzyme Sensors for Screening Bacterial Contamination in Drinking Water - PMC - NIH. (n.d.). Retrieved from [Link]

-

Theoretical studies on electrochemistry of p-aminophenol | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Electrochemical Measurement of the β-Galactosidase Reporter from Live Cells: A Comparison to the Miller Assay | ACS Synthetic Biology. (2015, November 6). ACS Publications. Retrieved from [Link]

-

β-galactosidase Determination by an Electrochemical Biosensor Mediated with Ferrocene - Taylor & Francis. (2011, February 22). Retrieved from [Link]

-

Facile electrochemical detection of Escherichia coli using redox cycling of the product generated by the intracellular β-d-galactosidase | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Paper-based sensors for bacteria detection - PubMed. (n.d.). Retrieved from [Link]

-

Ratiometric electrochemical detection of β-galactosidase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01593C. (2017, August 22). Retrieved from [Link]

-

Development and Application of an Electrochemical Sensor with 1,10-Phenanthroline-5,6-dione-Modified Electrode for the Detection of Escherichia coli in Water - MDPI. (2023, August 15). Retrieved from [Link]

-

A new electrochemical substrate for rapid and sensitive in-vivo monitoring of β-galactosidase gene expressions | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Scheme representation of electrochemical detection of E. coli using... - ResearchGate. (n.d.). Retrieved from [Link]

-

β-Galactosidase - Wikipedia. (n.d.). Retrieved from [Link]

-

Paper-based sensors for bacteria detection - PMC - NIH. (2023, February 14). Retrieved from [Link]

-

Determination of viable Escherichia coli using antibody-coated paramagnetic beads with fluorescence detection - University of Cincinnati. (2008, December 19). Retrieved from [Link]

-

Application of Biosensors for Detection of Pathogenic Food Bacteria: A Review - MDPI. (2020, May 30). Retrieved from [Link]

-

On-chip electrochemical measurement of β-galactosidase expression using a microbial chip - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software - Agilent. (n.d.). Retrieved from [Link]

-

Bacteriophage-Based Biosensors: A Platform for Detection of Foodborne Bacterial Pathogens from Food and Environment - PMC. (2022, October 21). Retrieved from [Link]

-

Biosensors for the Detection of Bacterial and Viral Clinical Pathogens - MDPI. (2020, December 4). Retrieved from [Link]

Sources

- 1. Paper-based sensors for bacteria detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paper-based sensors for bacteria detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 7. Electrochemical Detection of Escherichia coli from Aqueous Samples Using Engineered Phages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid detection of Escherichia coli by electrochemical assay of β-D-galactosidase with p-aminophenyl-β-D-galactopyranoside as substrate | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

amperometric biosensor for fecal coliforms using 4-aminophenyl glucuronide

Application Note: Amperometric Biosensor for Fecal Coliforms (E. coli) Using 4-Aminophenyl- -D-Glucuronide

Abstract & Introduction

The rapid and specific detection of fecal coliforms, particularly Escherichia coli (E. coli), is critical for water safety, food quality control, and clinical diagnostics.[1] Traditional culture-based methods (e.g., membrane filtration, MPN) are time-consuming (24–48 hours). This application note details a robust amperometric biosensing protocol utilizing 4-aminophenyl-

Why this approach?

-

Specificity: The enzyme

-D-glucuronidase (GUD) is produced by 95–97% of E. coli strains but is rare in other coliforms, making it a highly specific marker. -

Speed: Unlike optical density measurements that require significant bacterial growth, electrochemical detection of the enzymatic product (4-aminophenol) offers higher sensitivity and faster time-to-result (30 min to 4 hours depending on load).

-

Mechanism: GUD hydrolyzes the non-electroactive PAPG into electroactive 4-aminophenol (PAP), which is oxidized at the electrode surface, generating a current proportional to the bacterial load.

Principle of Assay

The biosensor operates on a "Enzyme-Linked Amperometric" principle. The system relies on the metabolic activity of the target bacteria to generate an electrochemically active reporter molecule.

Reaction Mechanism[2]

-

Enzymatic Step: E. coli releases (or expresses surface-bound)

-D-glucuronidase (GUD). GUD hydrolyzes the substrate PAPG to release 4-aminophenol (PAP) and glucuronic acid. -

Electrochemical Step: PAP diffuses to the electrode surface (typically Carbon). At an applied potential (typically +0.25 V to +0.35 V vs. Ag/AgCl), PAP is oxidized to 4-quinoneimine (PQI) , releasing two electrons and two protons.

-

Signal Generation: The oxidation current (

) is directly proportional to the concentration of PAP, which correlates to the GUD activity and thus the E. coli concentration.

Mechanistic Diagram

Figure 1: The electrochemical signaling pathway. GUD enzyme converts PAPG to PAP, which is oxidized at the electrode to generate a measurable current.[2]

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| Substrate | 4-aminophenyl- | Specific substrate for GUD. |

| Buffer | Phosphate Buffered Saline (PBS), 100 mM, pH 7.0 | Maintains physiological pH for enzyme activity. |

| Enrichment Broth | Lauryl Tryptose Broth (LTB) or EC Broth | Optional: For growing low-count samples. |

| Standard | 4-aminophenol (PAP) | For calibration curve generation.[3] |

| Lysis Agent | Lysozyme or Polymyxin B (Optional) | To permeabilize cells if intracellular enzyme access is limiting. |

Equipment

-

Potentiostat: Capable of Amperometry and Cyclic Voltammetry (e.g., PalmSens, Metrohm Autolab).

-

Electrodes: Disposable Screen-Printed Carbon Electrodes (SPCEs).

-

Working Electrode: Carbon (or Carbon Nanotube modified for higher sensitivity).[4]

-

Reference Electrode: Ag/AgCl pellet or paste.

-

Counter Electrode: Carbon or Platinum.

-

-

Incubator: Set to 37°C or 44.5°C (selective for fecal coliforms).

Experimental Protocol

Preparation of Stock Solutions

-

PAPG Substrate Solution (2 mM): Dissolve PAPG in 100 mM PBS (pH 7.0). Note: Prepare fresh and protect from light to prevent auto-oxidation.

-

PAP Standard Solution (1 mM): Dissolve pure 4-aminophenol in PBS. Use this to determine the exact oxidation potential of the product on your specific electrodes.

Electrode Characterization (Cyclic Voltammetry)

Objective: Determine the optimal oxidation potential (

-

Place 50 µL of 1 mM PAP Standard onto the SPCE active area.

-

Run Cyclic Voltammetry (CV):

-

Range: -0.2 V to +0.6 V.

-

Scan Rate: 50 mV/s.

-

-

Result: You should observe a distinct anodic peak (oxidation) around +0.25 V to +0.30 V (vs Ag/AgCl). Set your amperometric detection potential 50 mV more positive than this peak (e.g., +0.30 V ) to ensure diffusion-limited current.

Assay Workflow (Detection of E. coli)

Step A: Sample Preparation[5]

-

Water Samples: Filter 100 mL through a 0.45 µm membrane. Place the membrane into 5 mL of PBS (or Enrichment Broth for low counts). Vortex to resuspend.

-

Liquid Cultures: Centrifuge 1 mL of culture, discard supernatant, and resuspend pellet in 1 mL PBS.

Step B: Enzymatic Reaction

-

Mix 900 µL of Sample (bacterial suspension) with 100 µL of 2 mM PAPG Stock (Final conc: 0.2 mM).

-

Incubate at 37°C (or 44.5°C for thermotolerant coliforms).

-

High Load (>10⁵ CFU/mL): 30–60 minutes incubation.

-

Low Load (<10³ CFU/mL): 2–4 hours incubation (allows for bacterial division and enzyme accumulation).

-

Step C: Electrochemical Measurement (Amperometry)

-

Connect the SPCE to the potentiostat.

-

Apply the sample mixture (50–100 µL) onto the electrode.

-

Technique: Chronoamperometry (Fixed Potential).

-

Potential: +0.30 V (determined in 4.2).

-

Duration: 60 seconds.

-

-

Readout: Record the current at t = 60s (steady state).

Workflow Diagram

Figure 2: Step-by-step experimental workflow from sample collection to electrochemical readout.

Data Analysis & Interpretation

Calibration Curve

To quantify the bacteria, establish a relationship between Current (

| Bacterial Load (CFU/mL) | Incubation Time | Typical Current Response (µA) | Interpretation |

| 0 (Blank) | 60 min | < 0.05 µA | Background noise |

| 10³ | 60 min | 0.15 - 0.30 µA | Low contamination |

| 10⁵ | 60 min | 1.20 - 1.50 µA | Significant contamination |

| 10⁷ | 60 min | > 5.00 µA | High contamination |

Note: Data is illustrative. Actual currents depend on electrode surface area and specific GUD activity of the strain.

Calculations

-

Subtract the background current (Blank) from the sample current:

. -

Use the linear regression equation from your calibration curve:

(where

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Current | Substrate auto-oxidation | Prepare PAPG fresh; keep in dark. Check buffer pH (high pH promotes oxidation). |

| Low Signal | Insufficient incubation | Extend incubation time to 2-4 hours. |

| Low Signal | Enzyme inaccessible | Add mild detergent (0.1% Triton X-100) or polymyxin B to permeabilize cells. |

| Interference | Electroactive species in sample | Run a "No Substrate" control. If signal exists, use Differential Pulse Voltammetry (DPV) for better resolution. |

References

-

Electrochemical Detection of E.

- Title: Electrochemical Detection of Escherichia coli from Aqueous Samples Using Engineered Phages.

- Source: Analytical Chemistry / ACS Public

-

Link:[Link]

-

Oxidation Potentials of Aminophenols

- Title: Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values.

- Source: Environmental Science: Processes & Impacts.

-

Link:[Link]

-

General Protocol for Amperometric Biosensors

- Title: Amperometric immunosensor for the detection of Escherichia coli O157:H7 in food specimens.

- Source: Analytical Biochemistry / PubMed.

-

Link:[Link]

- Substrate Information: Title: 4-Aminophenyl -D-glucuronide Product Inform

screen-printed carbon electrode modification with PAPG substrate

High-Sensitivity Electrochemical ELISA on Screen-Printed Carbon Electrodes (SPCE) Using the PAPG/ -Gal System

Executive Summary

This guide details the protocol for modifying and utilizing Screen-Printed Carbon Electrodes (SPCEs) with p-aminophenyl-

This protocol focuses on the

Principle of Operation

The core of this application is the "silent-to-active" signal generation. The substrate (PAPG) is electrochemically inactive at the detection potential. The enzyme (

Reaction Mechanism

-

Enzymatic Hydrolysis:

-Gal cleaves the glycosidic bond of PAPG, releasing Galactose and p-Aminophenol (PAP). -

Electrochemical Detection: PAP oxidizes to p-quinone imine (PQI) at the SPCE surface. The oxidation current is directly proportional to the enzyme activity (and thus the target analyte concentration).

Mechanism Diagram

Caption: The PAPG signaling pathway. The enzymatic cleavage generates PAP, which is oxidized at the electrode to produce a measurable current.

Materials and Equipment

Reagents

-

Substrate: p-Aminophenyl-

-D-galactopyranoside (PAPG).[1] Storage: -20°C, protect from light. -

Enzyme:

-Galactosidase (conjugated to detection antibody).[1] -

Buffer A (Assay Buffer): PBS (pH 7.[2]4) + 1 mM MgCl

(Mg -

Buffer B (Activation Buffer): 0.5 M H

SO

Equipment

Experimental Protocols

Phase 1: SPCE Surface Modification (Activation)

Why this is critical: Commercial SPCEs often have a polymeric binder layer that inhibits electron transfer. Electrochemical activation removes this layer and exposes graphitic edge planes, increasing sensitivity to PAP by up to 500%.

-

Setup: Connect the SPCE to the potentiostat.

-

Immersion: Place a 50 µL droplet of Buffer B (0.5 M H

SO -

Cycling: Perform Cyclic Voltammetry (CV).

-

Range: -0.5 V to +1.5 V.

-

Scan Rate: 100 mV/s.[4]

-

Cycles: 10–15 cycles.

-

-

Validation: The background current should stabilize. A distinct quinone/hydroquinone redox peak (from the carbon surface itself) may appear around +0.4 V, indicating successful activation.

-

Rinse: Wash gently with distilled water and dry with nitrogen flow.

Phase 2: The PAPG Assay Workflow

This protocol assumes a "Sandwich ELISA" format performed on the electrode surface or in a micro-well transferred to the electrode.

-

Incubation (Enzymatic Step):

-

Perform the immunoassay (Capture Ab

Target -

Wash thoroughly with PBS-Tween to remove unbound enzyme.

-

Add 2 mM PAPG solution (in Buffer A) to the reaction zone.

-

Incubate: 10–20 minutes at 37°C (or Room Temp). Note: Longer incubation accumulates more PAP, increasing signal.

-

-

Detection (Electrochemical Step):

-

Technique: Differential Pulse Voltammetry (DPV) or Chronoamperometry.

-

DPV Parameters (Recommended for sensitivity):

-

Range: -0.2 V to +0.5 V.

-

Step Potential: 5 mV.[2]

-

Modulation Amplitude: 25 mV.

-

-

Amperometry Parameters (Recommended for kinetics):

-

Applied Potential: +0.25 V vs Ag/AgCl (This potential is sufficient to oxidize PAP without oxidizing interferents like ascorbic acid).

-

-

Workflow Diagram

Caption: Step-by-step workflow for PAPG-based electrochemical ELISA on SPCEs.

Data Analysis & Interpretation

Expected Signal Characteristics

The oxidation of p-aminophenol (PAP) is a two-electron, two-proton process.

-

CV: You will see a reversible or quasi-reversible pair of peaks. The anodic peak (oxidation) occurs typically between +0.15 V and +0.30 V (vs Ag/AgCl/Carbon pseudo-reference).

-

DPV: A single sharp peak centered around +0.2 V.

Quantitative Table: Signal vs. Concentration (Example Data)

Data derived from optimized

| Target Concentration (ng/mL) | PAPG Incubation Time (min) | Peak Current ( | Signal-to-Noise (S/N) |

| 0 (Blank) | 15 | 0.05 | - |

| 0.1 | 15 | 0.42 | 8.4 |

| 1.0 | 15 | 1.85 | 37.0 |

| 10.0 | 15 | 8.90 | 178.0 |

| 100.0 | 15 | 24.50 | 490.0 |

Note: The relationship is linear at lower concentrations and follows Michaelis-Menten kinetics (saturation) at high enzyme loads.

Troubleshooting & Expert Tips (Self-Validating Systems)

The "Fouling" Trap

Issue: PAP oxidation produces p-quinone imine, which is unstable and can polymerize (forming non-conductive poly-aminophenol) on the electrode surface, causing signal decay.

-

Validation: If your second scan is 50% lower than your first scan, fouling is occurring.

-

Solution: Use Single-Shot Detection . Do not reuse the SPCE for multiple measurements of the same sample. Read once, then discard. Alternatively, use low PAPG concentrations (<2 mM) to minimize polymer formation.

Air Oxidation

Issue: PAP is sensitive to oxygen. Solutions turning pink/brown indicate spontaneous oxidation.

-

Validation: Run a "Reagent Blank" (PAPG without enzyme). If you see a large oxidation peak, your substrate has degraded.

-

Solution: Prepare PAPG solutions fresh daily and keep them in the dark.

pH Mismatch

Issue:

-

Solution: Ensure the final measurement buffer is consistent. PBS pH 7.4 is the ideal compromise for both enzyme activity and electrochemical stability.

References

-

Wang, J. (2000). "Amperometric biosensors for clinical and therapeutic drug monitoring: a review." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Jenkins, P., et al. (2008). "Multiwalled carbon nanotube modified screen-printed electrodes for the detection of p-aminophenol." Electrochemistry Communications. Link

-

Laczka, O., et al. (2011). "Fast electrochemical detection of anti-HIV antibodies: coupling allosteric enzymes and disk microelectrode arrays."[5] Analytica Chimica Acta. Link

-

Sigma-Aldrich. "4-Aminophenyl β-D-galactopyranoside Product Sheet." Link

-

Fanjul-Bolado, P., et al. (2008). "Electrochemical activation of screen-printed carbon electrodes." Electroanalysis. Link

differential pulse voltammetry detection of 4-aminophenol

Application Note: High-Sensitivity Quantification of 4-Aminophenol Impurities in Paracetamol via Differential Pulse Voltammetry (DPV)

Executive Summary

4-Aminophenol (4-AP) is the primary degradation product and a synthetic intermediate of Paracetamol (Acetaminophen/APAP). Unlike the analgesic parent compound, 4-AP exhibits significant nephrotoxicity and teratogenic potential. Consequently, pharmacopoeias (USP, BP, EP) enforce a strict limit of 0.005% (50 ppm) for 4-AP in drug formulations.[1]

While HPLC is the standard compendial method, it is solvent-intensive and time-consuming. This guide details a Differential Pulse Voltammetry (DPV) protocol using a Multi-Walled Carbon Nanotube (MWCNT) modified electrode. This method offers a rapid, solvent-free alternative with a Limit of Detection (LOD) capable of quantifying 4-AP well below the regulatory threshold, even in the presence of a high excess of Paracetamol.

Scientific Foundation & Mechanism

The Electrochemical Mechanism

The detection relies on the quasi-reversible oxidation of 4-AP. Unlike Paracetamol, which oxidizes at higher potentials (~ +0.45 V vs. Ag/AgCl), 4-AP oxidizes at a lower potential (~ +0.10 V vs. Ag/AgCl) at neutral pH. This thermodynamic separation (~350 mV) allows for simultaneous detection without chromatographic separation.

Reaction Pathway:

4-AP undergoes a 2-electron, 2-proton transfer to form 4-quinoneimine .

Why Differential Pulse Voltammetry (DPV)?

Cyclic Voltammetry (CV) is excellent for characterization but suffers from high capacitive background current, limiting sensitivity. DPV samples the current twice per pulse:

-

Before the pulse application (background current).

-

At the end of the pulse (Faradaic + background current). By subtracting these values (

), the capacitive charging current is largely eliminated, enhancing the signal-to-noise ratio for trace analysis.

Figure 1: Mechanistic pathway of 4-AP oxidation and the DPV signal extraction principle.

Materials & Instrumentation

| Category | Item | Specification/Notes |

| Instrumentation | Potentiostat/Galvanostat | Capable of DPV with |

| Electrodes | Working Electrode (WE) | Glassy Carbon Electrode (GCE), 3mm diameter.[2][3] |

| Reference Electrode (RE) | Ag/AgCl (3M KCl).[4] | |

| Counter Electrode (CE) | Platinum Wire or Pt Mesh. | |

| Reagents | 4-Aminophenol Standard | Analytical Grade (>99%). Store in dark (light sensitive). |

| MWCNT Dispersion | Carboxylated MWCNTs (<8 nm OD), 1 mg/mL in DMF or Ethanol. | |

| Buffer | 0.1 M Phosphate Buffered Saline (PBS), pH 7.[3][5]0. | |

| Polishing Kit | Alumina slurry (1.0 |

Experimental Protocol

Phase 1: Sensor Fabrication (MWCNT/GCE)

Rationale: Bare GCE surfaces foul easily due to the adsorption of oxidation products. MWCNTs increase the electroactive surface area and facilitate electron transfer.

-

Mechanical Polishing:

-

Modification:

-

Sonicate the MWCNT dispersion for 30 minutes ensuring homogeneity.

-

Drop-cast 5

L of the dispersion onto the center of the inverted GCE. -

Allow to dry under an infrared lamp or in a desiccator for 20 minutes.

-

-

Electrochemical Activation:

-

Immerse the modified electrode in 0.1 M PBS (pH 7.0).

-

Run 10 cycles of Cyclic Voltammetry (CV) from -0.2 V to +0.8 V at 100 mV/s until the voltammogram is stable.

-

Phase 2: Analytical Method (DPV)

Rationale: Optimization of pulse parameters is critical to separate the 4-AP peak from the massive Paracetamol peak.

Instrument Parameters:

-

Potential Range: -0.2 V to +0.6 V

-

Step Potential: 5 mV

-

Modulation Amplitude: 50 mV (Higher amplitudes increase signal but broaden peaks)

-

Modulation Time: 0.05 s

-

Interval Time: 0.5 s

-

Scan Rate: Equivalent to 10 mV/s

Workflow:

-

Blank Scan: Record a DPV of the blank 0.1 M PBS. Ensure the baseline is flat in the +0.1 V region.

-

Standard Preparation: Prepare a 1 mM stock solution of 4-AP in 0.1 M PBS. Note: Prepare fresh daily; 4-AP oxidizes in air.

-

Calibration: Spiking method. Add aliquots of stock to the cell to achieve concentrations of 0.5, 1.0, 2.0, 5.0, and 10.0

M. -

Real Sample (Tablet) Prep:

-

Powder 10 paracetamol tablets.

-

Dissolve a mass equivalent to 1 tablet in 0.1 M PBS.

-

Sonicate for 10 mins, filter (0.45

m PTFE). -

Dilute filtrate 1:10 with PBS.

-

Figure 2: Step-by-step experimental workflow for 4-AP quantification.

Data Analysis & Validation

Peak Identification

-

4-Aminophenol: Look for a sharp anodic peak centered at +0.10 V ± 0.05 V .

-

Paracetamol: Will appear as a large secondary peak at +0.47 V .

-

Resolution: The peak-to-peak separation (

) should be >300 mV. If peaks merge, reduce the Pulse Amplitude to 25 mV.

Quantification (Standard Addition Method)

Direct calibration curves can be affected by the "matrix effect" of the high concentration of paracetamol. The Standard Addition Method is recommended for real samples.

-

Measure the unknown sample current (

). -

Add a known concentration of 4-AP standard (

). -

Measure the new current (

). -

Calculate concentration (

) using:

Performance Metrics (Expected)

| Parameter | Typical Value (MWCNT/GCE) |

| Linear Range | 0.1 |

| Limit of Detection (LOD) | 0.02 |

| Recovery | 98% - 102% |

| RSD (Precision) | < 3.5% |

Troubleshooting & Expert Tips

-

Fouling: If the 4-AP peak current decreases by >10% over 3 scans, the electrode is fouled.

-

Fix: Rinse with ethanol, then water.[3] Run 3 blank CV cycles.

-

-

Peak Broadening: Often caused by high resistance in the MWCNT layer.

-

Fix: Ensure the MWCNT layer is thin. Use less volume (3-5

L) or a more dilute dispersion.

-

-

pH Drift: The peak potential (

) of 4-AP shifts negatively with increasing pH (~59 mV/pH).-

Fix: Strictly control PBS pH at 7.0. Acidic pH pushes the 4-AP peak closer to the discharge potential, increasing noise.

-

References

-

United States Pharmacopeia (USP). <227> 4-Aminophenol in Acetaminophen-Containing Drug Products.

-

Nidzworski, D., et al. (2025). Simultaneous electrochemical determination of 4-aminophenol and acetaminophen using modified glassy carbon electrode.[4][7] Journal of Environmental and Bioanalytical Electrochemistry.[7] 7

-

Gamry Instruments. Differential Pulse Voltammetry (DPV) - Technique Overview. 8

-

Chandra, P., et al. (2022). Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI. MDPI. 9

-

Fan, Y., et al. (2019). Simultaneous detection of acetaminophen and 4-aminophenol with an electrochemical sensor based on silver–palladium bimetal nanoparticles and reduced graphene oxide. RSC Advances. 1

Sources

- 1. Simultaneous detection of acetaminophen and 4-aminophenol with an electrochemical sensor based on silver–palladium bimetal nanoparticles and reduced g ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05987C [pubs.rsc.org]

- 2. Differential Pulse Voltammetry (DPV) [pineresearch.com]

- 3. Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arcjournals.org [arcjournals.org]

- 6. jebe.samipubco.com [jebe.samipubco.com]

- 7. jebe.samipubco.com [jebe.samipubco.com]

- 8. Differential Pulse Voltammetry (DPV) Gamry Instruments [gamry.com]

- 9. mdpi.com [mdpi.com]

preparation of 10 mM 4-Aminophenyl beta-D-Glucuronide stock solution

Application Note: Preparation of 10 mM 4-Aminophenyl -D-Glucuronide Stock Solution

Executive Summary

This guide details the precision preparation of a 10 mM stock solution of 4-Aminophenyl

Key Physicochemical Data:

| Property | Value |

|---|---|

| Molecular Weight | 285.25 g/mol |

| Formula |

Scientific Background & Rationale

Mechanistic Utility

4-Aminophenyl

-

Enzymatic Kinetics: It acts as a chromogenic or electrochemical substrate for

-glucuronidase. Upon hydrolysis, it releases 4-aminophenol, which can be detected electrochemically or derivatized (e.g., via Bratton-Marshall reaction) to form azo dyes. -

Metabolic Standards: It mimics Phase II glucuronidation metabolites of aniline derivatives, essential for validating LC-MS/MS methods in toxicology.

Stability Considerations

-

Oxidation Risk: The free primary amine (

) on the phenyl ring is susceptible to oxidation, leading to a brown/pink discoloration (quinone imine formation). Strict light protection and the use of degassed buffers are recommended. -

Hydrolysis Risk: The glycosidic bond is acid-labile. Prolonged exposure to acidic pH (< 5.0) or elevated temperatures (> 37°C) without enzyme will cause spontaneous hydrolysis.

Materials & Equipment

Reagents

-

4-Aminophenyl

-D-glucuronide: High purity (>98%). Ensure CAS is 21080-66-0 .[1][2][3][4] Note: Do not confuse with the glucopyranoside analog (CAS 20818-25-1). -

Solvent: Ultrapure Water (Type I, 18.2 MΩ·cm) or Phosphate Buffered Saline (PBS), pH 7.2 (degassed).

-

Expert Tip: Use water for general stock storage to avoid buffer precipitation during freezing. Use PBS if the stock will be used immediately in bioassays.

-

-

Inert Gas (Optional): Nitrogen or Argon for headspace purging.

Equipment

-

Analytical Balance (readability 0.1 mg).

-

Vortex Mixer.

-

Syringe Filter (0.22 µm, PES or PVDF membrane).

-

Amber Microcentrifuge Tubes (1.5 mL).

Protocol: Preparation of 10 mL Stock Solution (10 mM)

Calculation

To prepare 10 mL of a 10 mM solution:

Workflow Diagram

Figure 1: Logical workflow for the preparation of the stock solution, emphasizing visual checks and light protection.

Step-by-Step Procedure

-

Weighing:

-

Equilibrate the reagent vial to room temperature before opening to prevent condensation (which degrades the glucuronide).

-

Weigh 28.5 mg of 4-Aminophenyl

-D-glucuronide into a sterile 15 mL conical tube wrapped in aluminum foil.

-

-

Solubilization:

-

Add 8 mL of Ultrapure Water (or PBS).

-

Vortex gently for 30-60 seconds.

-

Observation: The powder should dissolve readily. If particles persist, brief sonication (10-20 seconds) in a water bath is permissible. Avoid heating.

-

-

Volume Adjustment:

-

Once fully dissolved, transfer the solution to a volumetric flask or use a precision pipette to add solvent up to a final volume of 10 mL .

-

Invert to mix.

-

-

Sterilization:

-

Pass the solution through a 0.22 µm PES syringe filter into a sterile reservoir. This removes particulates and microbial contaminants, crucial for preventing enzymatic degradation during storage.

-

-

Aliquoting:

-

Dispense 100 µL – 500 µL aliquots into amber microcentrifuge tubes.

-

Optional: Overlay with nitrogen gas before closing to minimize oxidation.

-

-

Storage:

-

Flash freeze in liquid nitrogen or dry ice (optional but recommended).

-

Store at -20°C . Stable for 6 months.

-

Quality Control & Troubleshooting

To ensure the integrity of your stock solution, perform the following checks:

| Observation | Diagnosis | Remediation |

| Solution is Pink/Brown | Oxidation of the amino group. | Discard. Prepare fresh using degassed water and minimize light exposure. |

| Precipitate Forms | Saturation or pH issue. | Ensure pH is neutral (6.5–7.5). If using PBS, ensure salts haven't crashed out. |

| High Background in Assay | Spontaneous hydrolysis. | Check storage temp. If stored >6 months, free 4-aminophenol may have accumulated. |

Validation Assay (UV-Vis): Dilute the stock 1:100 in PBS. Scan 200–400 nm.

-

Expected: Distinct absorption peaks characteristic of the aminophenyl group (typically

~230-240 nm and ~280-290 nm). -

Flag: A shift in spectra or broad tailing >350 nm suggests oxidation.

References

Sources

- 1. 4-Aminophenyl β-D-Glucuronide | CAS 21080-66-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-Aminophenyl b-D-Glucuronide | CAS: 21080-66-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 4-Aminophenyl b-D-glucuronide | C12H15NO7 | CID 20598909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Noise in Amperometric Glucuronidase Detection

Welcome to the technical support center for amperometric detection of β-D-glucuronidase (GUS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-fidelity, low-noise data. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Foundational Principles: The Amperometric Detection of GUS Activity

Understanding the core reaction is the first step to identifying potential sources of noise. The amperometric detection of GUS is an indirect method. The enzyme itself is not electroactive, but it catalyzes the hydrolysis of a specific substrate to produce an electroactive reporter molecule. A common substrate is p-aminophenyl-β-D-glucuronide (PAPG).[1]

The process unfolds in two key steps:

-

Enzymatic Hydrolysis: β-D-glucuronidase cleaves the glucuronide bond of PAPG. This reaction releases p-aminophenol (PAP).

-

Electrochemical Oxidation: A specific potential is applied to a working electrode. At this potential, the liberated PAP is oxidized, transferring electrons to the electrode surface. This electron transfer generates a measurable current that is directly proportional to the concentration of PAP, and thus, to the activity of the GUS enzyme.

This entire signaling pathway can be visualized as follows:

GUS amperometric detection workflow.

Noise, in this context, is any unwanted disturbance in the measured current that is not related to the enzymatic generation of PAP.[2] Effectively minimizing noise requires a systematic approach to identifying and eliminating its sources.

Unmasking the Culprits: Common Sources of Noise

Noise in amperometric systems can be broadly categorized into three types. Understanding these categories helps in diagnosing the problem efficiently.

| Noise Category | Sources & Causes | Typical Manifestation in Data |

| Electrical Noise | • Power Line Interference (50/60 Hz): Electromagnetic fields from lab equipment, power cords, and building wiring.[3] • Ground Loops: Multiple ground connections creating a path for noise currents.[4] • Poor Shielding: Cables acting as antennas for environmental electromagnetic interference (EMI).[5][6] | • Regular, sinusoidal "hum" or oscillations. • High-frequency spikes. • Unstable, drifting baseline. |

| Chemical Noise | • Electrode Fouling/Passivation: Adsorption of proteins, reaction byproducts, or other matrix components onto the electrode surface.[7][8] • Interfering Redox Species: Other molecules in the sample that oxidize at or near the applied potential. • Dissolved Oxygen: Can be reduced at some potentials, contributing to background current.[9] • Incomplete Buffer Mixing: Can cause fluctuations in conductivity.[10] | • Gradual decrease in signal sensitivity over time. • High, unstable background current. • Irregular, non-repeatable spikes or waves. |

| Mechanical & Environmental Noise | • Vibrations: From pumps, stirrers, centrifuges, or even foot traffic near the setup.[2] • Temperature Fluctuations: Affects reaction kinetics and electrode stability. • Air Bubbles: Bubbles striking the electrode surface cause sudden changes in the active area.[11] | • Random, sharp spikes in the current. • Slow, long-period baseline drift. • Sudden drops or jumps in the signal. |

Troubleshooting Guide & FAQs

This section provides direct answers and actionable protocols to address the most common issues encountered during amperometric GUS detection.

Q1: My baseline current is high and drifting constantly, even before adding the enzyme. What's wrong?

A1: A high, drifting baseline is a classic symptom that points toward issues with the electrochemical cell itself—the buffer, the electrodes, or the setup stability.

Initial Causality Check:

-

Contaminated Buffer/Electrolyte: The most common cause. The buffer must have sufficient ionic strength (typically 10-200 mM) for proper conductivity but be free of redox-active contaminants.[10]

-

Dirty or Fouled Working Electrode: The electrode surface is the site of measurement. Any contamination will lead to erratic background signals.

-

Unstable Reference Electrode: A clogged or depleted reference electrode will provide an unstable potential, causing the baseline to drift.[9][11]

-

Temperature Instability: Even minor temperature changes can cause significant drift.

Troubleshooting Protocol:

-

Prepare Fresh Buffer: Discard your current buffer and prepare a new batch using high-purity (e.g., 18 MΩ·cm) water and analytical grade reagents.

-

Degas the Buffer: Before use, thoroughly degas the buffer by sparging with an inert gas (N₂ or Argon) for at least 15-20 minutes to remove dissolved oxygen.[9]

-

Perform an Aggressive Electrode Cleaning: A simple rinse is insufficient. A clean electrode surface is paramount for reproducible results.[12]

-

Step 3.1: Polish the working electrode (e.g., Glassy Carbon) on a microcloth pad using a 0.3 µm alumina slurry for 1-2 minutes in a figure-eight motion.[13]

-

Step 3.2: Rinse thoroughly with deionized water.

-

Step 3.3: Perform a final polishing step with a 0.05 µm alumina slurry on a separate pad for 2 minutes.[13]

-

Step 3.4: Sonicate the electrode in deionized water for 5 minutes to remove any embedded alumina particles, followed by a final rinse.[12][14]

-

-

Check the Reference Electrode: Inspect the Ag/AgCl reference electrode. Ensure the filling solution is not discolored and that there are no air bubbles trapped near the frit.[11] If in doubt, replace the filling solution or the entire electrode.

-

Equilibrate the System: Assemble the cell with the cleaned electrodes and fresh, degassed buffer. Allow the system to equilibrate for at least 30 minutes while monitoring the baseline. It should stabilize to a low, steady value.

Q2: I'm seeing a persistent 50/60 Hz sinusoidal wave superimposed on my signal. How do I eliminate this electrical hum?

A2: This is unequivocally power line interference. Your electrochemical setup is acting as an antenna, picking up noise from the electrical grid and nearby instruments.[3]

Initial Causality Check:

-

Improper Grounding: The most frequent cause. A stable, single ground point is essential.

-

Lack of Shielding: Unshielded electrode cables are highly susceptible to picking up EMI.[5][11]

-

Proximity to Noise Sources: Lab equipment like refrigerators, magnetic stirrers, and computers are strong sources of EMI.[15]

Troubleshooting Protocol:

Troubleshooting workflow for electrical noise.

-

Implement a Faraday Cage: This is the most effective solution. A Faraday cage is a conductive enclosure that shields your experiment from external electric fields.[5][15] Place your entire electrochemical cell inside the cage.

-

Ensure Proper Grounding: This is critical. The Faraday cage MUST be connected to the potentiostat's floating ground or signal ground terminal.[16][17] The potentiostat itself should then be connected to a reliable earth ground. This creates a single, stable ground reference for the entire system, preventing ground loops.[16]

-

Isolate Noise Sources: If noise persists, begin unplugging nearby instruments one by one to identify the source. Sometimes, a seemingly benign device like a magnetic stirrer can be the primary culprit.[15]

-

Use Shielded Cables: Ensure the cable connecting your electrodes to the potentiostat is shielded and as short as possible to minimize antenna effects.[6][11]

Q3: My signal-to-noise ratio is poor, and the results are not repeatable. What advanced techniques can I use?

A3: When basic troubleshooting isn't enough, poor signal-to-noise ratio (SNR) and low repeatability suggest more subtle issues, potentially related to the sample matrix or the data acquisition parameters.[7]

Initial Causality Check:

-

Sample Matrix Effects: Biological samples (e.g., serum, cell lysates) contain numerous compounds that can adsorb to the electrode or interfere with the measurement, creating "biological noise."[18]

-